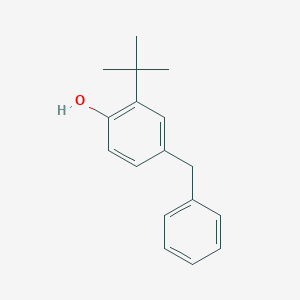
4-Benzyl-2-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2-tert-butylphenol is an organic compound with a unique structure that combines a benzyl group and a tert-butyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyl-2-tert-butylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with benzyl chloride and tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, zeolite catalysts treated with sodium hydroxide have been shown to selectively produce 4-tert-butylphenol, which can then be further reacted with benzyl chloride to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted phenols.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-Benzyl-2-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antioxidant properties.
Medicine: Explored for its cytotoxic activity against cancer cells.
Industry: Utilized in the production of stabilizers for plastics, rubber, and polymers.
Mechanism of Action
The mechanism by which 4-Benzyl-2-tert-butylphenol exerts its effects involves several molecular targets and pathways:
Antifungal Activity: Disrupts the cell wall and membrane integrity of fungal cells, leading to cell death.
Antioxidant Activity: Neutralizes free radicals and reduces reactive oxygen species production, thereby preventing oxidative damage.
Cytotoxic Activity: Induces apoptosis in cancer cells by interfering with cellular redox homeostasis and triggering cell death pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the benzyl group, making it less complex.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups, providing different steric and electronic properties.
Uniqueness
4-Benzyl-2-tert-butylphenol is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Properties
CAS No. |
54976-35-1 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-benzyl-2-tert-butylphenol |
InChI |
InChI=1S/C17H20O/c1-17(2,3)15-12-14(9-10-16(15)18)11-13-7-5-4-6-8-13/h4-10,12,18H,11H2,1-3H3 |
InChI Key |
SQEDIXZDIZJDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















